molecular formula C9H14N2O2 B8724340 2-(3-Isopropyl-5-methyl-1H-pyrazol-1-yl)acetic acid

2-(3-Isopropyl-5-methyl-1H-pyrazol-1-yl)acetic acid

Cat. No. B8724340
M. Wt: 182.22 g/mol
InChI Key: FMOKNASNUROJIJ-UHFFFAOYSA-N
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Patent
US09163021B2

Procedure details

A mixture of ethyl (3-isopropyl-5-methyl-1H-pyrazol-1-yl)acetate (Preparation 129, 571 mg, 2.72 mmol) and LiOH (342 mg, 8.15 mmol) in IMS (5 mL) and water (4 mL) was stirred at room temperature for 30 minutes. The reaction was acidified with 2M HCl and extracted with EtOAc. The organic layer was collected, washed with brine, dried over MgSO4 and concentrated in vacuo to afford the title compound as a cream solid (328 mg, 66%).
Quantity
571 mg
Type
reactant
Reaction Step One
Name
Quantity
342 mg
Type
reactant
Reaction Step One
[Compound]
Name
IMS
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
4 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
66%

Identifiers

REACTION_CXSMILES
[CH:1]([C:4]1[CH:8]=[C:7]([CH3:9])[N:6]([CH2:10][C:11]([O:13]CC)=[O:12])[N:5]=1)([CH3:3])[CH3:2].[Li+].[OH-].Cl>O>[CH:1]([C:4]1[CH:8]=[C:7]([CH3:9])[N:6]([CH2:10][C:11]([OH:13])=[O:12])[N:5]=1)([CH3:3])[CH3:2] |f:1.2|

Inputs

Step One
Name
Quantity
571 mg
Type
reactant
Smiles
C(C)(C)C1=NN(C(=C1)C)CC(=O)OCC
Name
Quantity
342 mg
Type
reactant
Smiles
[Li+].[OH-]
Name
IMS
Quantity
5 mL
Type
solvent
Smiles
Name
Quantity
4 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred at room temperature for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc
CUSTOM
Type
CUSTOM
Details
The organic layer was collected
WASH
Type
WASH
Details
washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
C(C)(C)C1=NN(C(=C1)C)CC(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 328 mg
YIELD: PERCENTYIELD 66%
YIELD: CALCULATEDPERCENTYIELD 66.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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